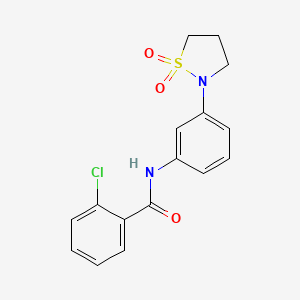
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable thiol with an aziridine derivative under oxidative conditions to form the 1,1-dioxidoisothiazolidine moiety.
Coupling with Benzamide: The synthesized isothiazolidine derivative is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Oxidized derivatives with sulfone or sulfoxide functionalities.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the isothiazolidine ring, which is known for its biological activity .
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The isothiazolidine ring could interact with various molecular targets through hydrogen bonding or hydrophobic interactions, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-chlorobenzamide
- 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
Compared to these similar compounds, 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is unique due to the presence of the 1,1-dioxidoisothiazolidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.
Propriétés
IUPAC Name |
2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDRYOGGCSCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)
![4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2635265.png)
![N-[(4-chlorophenyl)methyl]-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2635267.png)
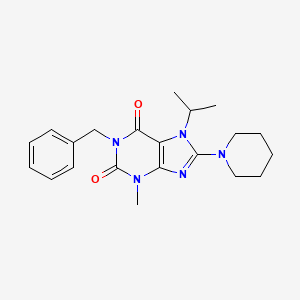
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2635269.png)
![7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2635272.png)
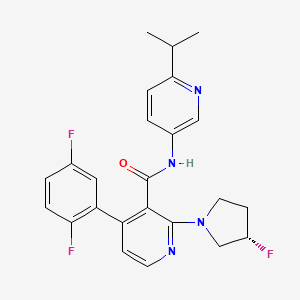
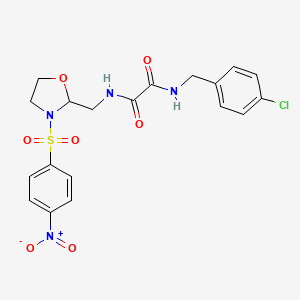
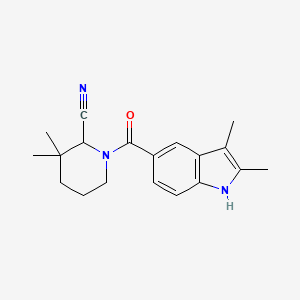
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)
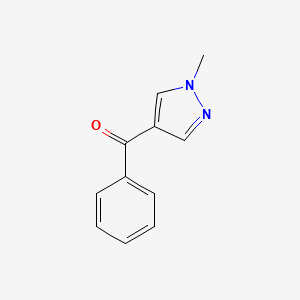
![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)
![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
